Cellobiono-1,5-lactone

CAS No.: 52762-22-8

Cat. No.: VC1617099

Molecular Formula: C12H20O11

Molecular Weight: 340.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52762-22-8 |

|---|---|

| Molecular Formula | C12H20O11 |

| Molecular Weight | 340.28 g/mol |

| IUPAC Name | (3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

| Standard InChI | InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 |

| Standard InChI Key | FSICMNGKCHFHGP-ZNLUKOTNSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |

| SMILES | C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

Introduction

Chemical Structure and Properties

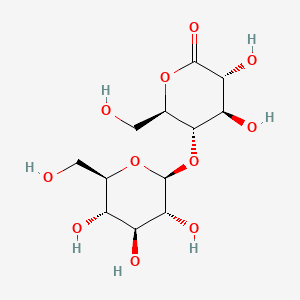

Cellobiono-1,5-lactone is structurally defined as a disaccharide consisting of D-glucono-1,5-lactone with a beta-D-glucosyl residue attached at the 4-position. This arrangement gives the molecule its distinctive properties and reactivity in biological systems. The compound is functionally related to D-glucono-1,5-lactone, but with additional structural complexity that enables specific biochemical interactions .

Molecular Composition

The chemical identity of Cellobiono-1,5-lactone is precisely defined through various chemical parameters that characterize its structure and composition:

| Property | Value |

|---|---|

| Molecular Formula | C12H20O11 |

| Molecular Weight | 340.28 g/mol |

| Systematic Name | (3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

| CAS Registry Number | 52762-22-8 |

The molecular structure features multiple hydroxyl groups characteristic of carbohydrates, with the lactone ring formation providing its distinctive reactive properties .

Compound Identification

Cellobiono-1,5-lactone is registered in numerous chemical databases, facilitating its study and reference in scientific literature:

| Database | Identifier |

|---|---|

| PubChem CID | 99211 |

| ChEBI ID | CHEBI:17863 |

| KEGG ID | C01093 |

| Metabolomics Workbench ID | 51070 |

| DSSTox Substance ID | DTXSID001316284 |

Biological Significance

Synergistic Effects with Other Substrates

Experimental evidence indicates that the induction of cellobiohydrolase I is significantly enhanced when Cellobiono-1,5-lactone is provided alongside cellobiose, compared to when it is supplied as the sole carbon source. This synergistic effect produces enzyme levels comparable to those observed when Trichoderma reesei is cultured on a combination of cellobiose and β-gluconolactone (a known inhibitor of β-glucosidase) .

These findings suggest that Cellobiono-1,5-lactone may exert its effects on enzyme induction indirectly, potentially through inhibition of cellobiose hydrolysis rather than through direct signaling mechanisms. This represents an important insight into the regulatory mechanisms governing cellulase production in filamentous fungi .

Origin in Cellulose Degradation Systems

Role of Cellobiohydrolases

Further investigation using immunological techniques has revealed that when both cellobiohydrolases (CBH I and CBH II) are simultaneously inhibited using monoclonal antibodies, no accumulation of oxidized cello-oligosaccharides occurs. This critical finding supports the hypothesis that cellulose naturally contains oxidized chain termini, and that aldonolactones and aldonic acids are released through the action of the two cellobiohydrolases rather than through a dedicated cellulose-oxidizing enzyme system .

This mechanism represents an important advancement in understanding the natural processes of cellulose degradation and the origin of oxidized cellulose breakdown products like Cellobiono-1,5-lactone in fungal systems.

Enzymatic Interactions

Substrate Properties

Cellobiono-1,5-lactone serves as a substrate for various enzymes involved in carbohydrate metabolism. Its specific structural features determine its interaction patterns with different enzymatic systems:

| Enzyme | Organism | Interaction Type | Kinetic Parameters |

|---|---|---|---|

| β-glucosidase | Trichoderma reesei | Low-Vmax substrate | Not specified in sources |

| Aldonolactonase | Myceliophthora thermophila | Hydrolysis substrate | kcat/Km ~1×10^6 M^-1 s^-1 |

The enzyme aldonolactonase from Myceliophthora thermophila has been shown to catalyze the hydrolysis of both glucono-δ-lactone and Cellobiono-1,5-lactone with a remarkably high efficiency, as indicated by the second-order rate constant (kcat/Km) of approximately 1 × 10^6 M^-1 s^-1 .

Comparative Reactivity

The reactivity of Cellobiono-1,5-lactone with various enzymes offers insights into the biochemical pathways involved in cellulose degradation. The compound's interaction with β-glucosidase appears to be of particular significance, as its status as a low-Vmax substrate suggests it may function as a competitive inhibitor under certain conditions, potentially explaining its indirect effect on cellulase induction .

The high catalytic efficiency of aldonolactonase toward Cellobiono-1,5-lactone indicates the evolutionary importance of metabolizing these compounds in filamentous fungi that derive nutrition from plant biomass degradation .

Biotechnological Implications

Role in Understanding Cellulose Degradation

The findings regarding the origin of Cellobiono-1,5-lactone during cellulose degradation contribute valuable knowledge to our understanding of natural biomass decomposition processes. The discovery that cellulose inherently contains oxidized chain termini, which give rise to aldonolactones and aldonic acids through cellobiohydrolase action, provides insight into the complex mechanisms of cellulose breakdown .

This understanding may inform the development of more efficient biomass conversion technologies, particularly in biofuel production where complete and efficient cellulose degradation represents a critical process limitation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume